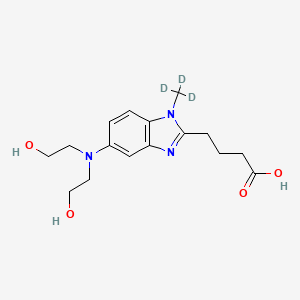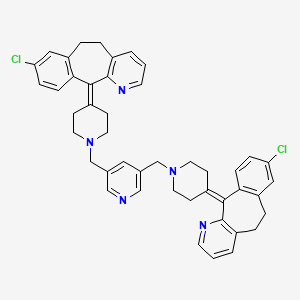
Rupatadine Impurity C
Overview
Description
Rupatadine Impurity C is an impurity of Rupatadine, a second-generation antihistamine and PAF antagonist used to treat allergies . Its chemical name is 3,5-bis ((4- (8-chloro-5H-benzo [5,6]cyclohepta [1,2-b]pyridin-11 (6H)-ylidene)piperidin-1-yl)methyl)pyridine .
Synthesis Analysis
The synthesis of this compound is related to the synthesis of Rupatadine. The process involves the formation of impurities in Rupatadine fumarate and identifies the process-related impurities, starting material related impurity, and oxidative degradation-related impurity .Molecular Structure Analysis
The molecular formula of this compound is C45H43Cl2N5 . The structure includes a pyridine ring and two piperidine rings, which are connected by methylene bridges .Chemical Reactions Analysis
Rupatadine has been found to degrade significantly under oxidative stress conditions, and degrade slightly under acid, base, hydrolytic, thermal, and photolytic stress conditions .Scientific Research Applications
Development and Validation of Analytical Methods
- A study by Trivedi and Patel (2012) developed a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine Rupatadine and its degradation products in solid oral dosage forms. This method is crucial for identifying Rupatadine impurities and ensuring drug stability and efficacy (Trivedi & Patel, 2012).
Characterization of Impurities
- Chavakula et al. (2013) conducted spectral characterization of Rupatadine Fumarate and its potential impurities during process development. This study is vital for the quality control of Rupatadine, ensuring the safety of the pharmaceutical product by identifying and characterizing impurities (Chavakula et al., 2013).
Stability-Indicating Methods
- Nogueira et al. (2007) developed and validated a stability-indicating liquid chromatography (LC) method for the determination of Rupatadine in pharmaceutical formulations. This method aids in assessing the drug's stability under various conditions, ensuring the quality and safety of Rupatadine throughout its shelf life (Nogueira et al., 2007).
Mechanism of Action
Target of Action
Rupatadine Impurity C, also known as 3,5-bis((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)pyridine , is a derivative of Rupatadine. The primary targets of Rupatadine are the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic reactions.
Mode of Action
This compound, similar to Rupatadine, is likely to act as an antagonist at the histamine H1 and PAF receptors . By blocking these receptors, it prevents the effects of histamine and PAF, which are released during an allergic response . This results in a reduction of allergic symptoms.
Biochemical Pathways
The action of this compound affects the biochemical pathways mediated by histamine and PAF . By blocking the H1 and PAF receptors, it inhibits the downstream effects of these mediators, such as vasodilation, increased vascular permeability, and the release of other inflammatory mediators . This leads to a reduction in the symptoms of allergic reactions.
Pharmacokinetics
Rupatadine, the parent compound, is known to be metabolized in the liver, primarily by the cytochrome p450 system . It has a high protein binding rate of 98-99% and an elimination half-life of 5.9 hours . The ADME properties of this compound may be similar, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of histamine and PAF-mediated responses. This includes a decrease in vasodilation, vascular permeability, and the release of other inflammatory mediators . At the cellular level, this results in reduced degranulation of mast cells and decreased chemotaxis of eosinophils .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the cytochrome P450 system could potentially affect its metabolism and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability.
properties
IUPAC Name |
13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAUPLJMOVSLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747540 | |
| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224515-72-3 | |
| Record name | 11,11'-(3,5-Pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224515723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11'-(3,5-PYRIDINEDIYLBIS(METHYLENE-1,4-PIPERIDINEDIYL))BIS(8-CHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVV2J8NLL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




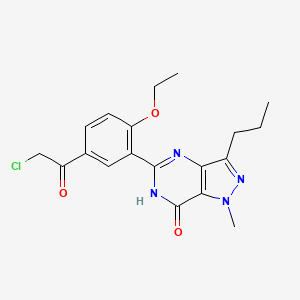
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
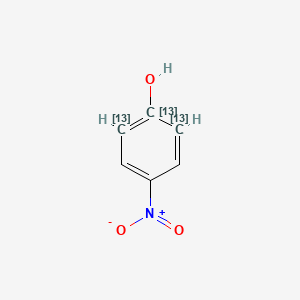
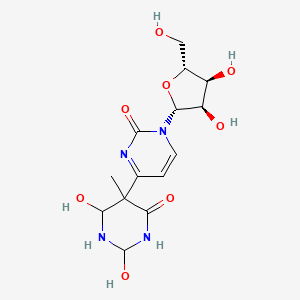

![[4-(Ethoxycarbonyl)phenyl]phosphonic acid](/img/structure/B589647.png)
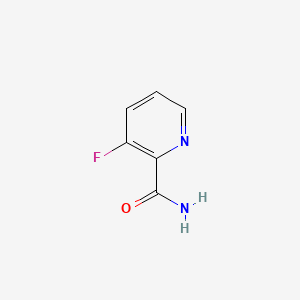

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)
